N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15N5OS3 and its molecular weight is 425.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with similar structural features, such as benzothiophene derivatives, has been focused on the synthesis of novel heterocyclic compounds and their biological activities. For example, the synthesis of various thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related precursors has been explored, with some compounds showing promising antitumor effects against different cell lines. This suggests potential applications in designing anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).
Crystal Structure and Synthesis Efficiency
The structural analysis through X-ray diffraction of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlights the efficiency of certain synthesis protocols under environmentally benign conditions, providing a basis for the development of novel synthetic routes that are both high-yielding and environmentally friendly (Wang et al., 2014).
Antitumor Evaluation
The antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar precursors has shown high inhibitory effects on various human cancer cell lines. This indicates a potential route for the development of new chemotherapeutic agents based on the manipulation of the core chemical structure (Shams et al., 2010).
Antimicrobial Activities
Studies on heterocyclic compounds incorporating thiadiazole moieties have demonstrated insecticidal properties against specific pests, suggesting applications in agricultural pest management (Fadda et al., 2017).
Electrochemical and Optical Properties
The exploration of electrochemical and optical properties in benzotriazole and benzothiadiazole containing copolymers, based on similar chemical frameworks, indicates potential applications in the development of processable electrochromic materials for electronic displays or smart windows (Karakus et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide are the oncogenic kinases, specifically EGFR and LCK . These kinases play a crucial role in cell signaling pathways that regulate cellular proliferation, differentiation, and survival .
Mode of Action
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide affects the EGFR and LCK kinase pathways . The inhibition of these kinases disrupts the downstream signaling pathways, leading to the activation of caspase 3/7 enzymes . These enzymes play a key role in the initiation of apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide’s action include the inhibition of oncogenic kinases and the activation of caspase 3/7 enzymes . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRDEGUCMHPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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